molecular formula C15H25NO4S2 B2729330 5-ethyl-2-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide CAS No. 2309344-46-3

5-ethyl-2-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide

Cat. No.: B2729330
CAS No.: 2309344-46-3
M. Wt: 347.49
InChI Key: ZRPXKHONCXAFOS-UHFFFAOYSA-N
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Description

5-ethyl-2-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and pharmacological research. Sulfonamides represent a major class of bioactive compounds known to exhibit a broad spectrum of pharmacological activities, primarily functioning as enzyme inhibitors . Their well-established role as inhibitors of critical enzymes, such as carbonic anhydrase and dihydropteroate synthetase, makes them valuable tools for investigating disease pathways related to cancer, inflammation, and bacterial infections . The specific molecular architecture of this compound, which features a 5-ethyl group and a 2-methoxy substitution on the benzene ring, coupled with a unique N-[2-methoxy-4-(methylsulfanyl)butyl] side chain, is designed to modulate its physicochemical properties and biological interactions. The methoxy and alkylthioether functionalities in the side chain are likely to influence the compound's solubility, metabolic stability, and binding affinity toward biological targets . Sulfonamide-based compounds are extensively investigated as potent inhibitors of protein tyrosine kinases, which are key regulators in cellular signaling and prominent therapeutic targets in oncology . Researchers can utilize this chemical to explore structure-activity relationships (SAR), develop novel therapeutic agents, and study mechanisms of enzyme inhibition. This product is supplied For Research Use Only and is strictly for application in laboratory research. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-ethyl-2-methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4S2/c1-5-12-6-7-14(20-3)15(10-12)22(17,18)16-11-13(19-2)8-9-21-4/h6-7,10,13,16H,5,8-9,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPXKHONCXAFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(CCSC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the appropriate benzenesulfonamide derivative and introduce the ethyl, methoxy, and methylsulfanyl groups through a series of reactions. These reactions may include alkylation, methylation, and sulfonation under controlled conditions. Specific reagents and catalysts are used to achieve the desired functional groups and ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-ethyl-2-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethyl-2-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Gefapixant (5-[(2,4-Diaminopyrimidin-5-yl)Oxy]-2-Methoxy-4-(Propan-2-yl)Benzene-1-Sulfonamide)

  • Key Differences :
    • Substituents: Gefapixant has a 4-isopropyl and 5-(pyrimidinyloxy) group on the benzene ring, replacing the ethyl group in the target compound.
    • Pharmacological Role: Gefapixant is a purinergic receptor antagonist used for chronic cough, highlighting the impact of the pyrimidinyloxy group on receptor selectivity .

N-(2-{[5-Bromo-2-(Piperidin-1-yl)-Pyrimidin-4-yl]Sulfanyl}-4-Methoxy-Phenyl)Benzenesulfonamide

  • Key Differences: Substituents: This compound incorporates a bromo-pyrimidinylsulfanyl group and piperidinyl substituent, introducing steric bulk and electron-withdrawing effects absent in the target compound.
  • Shared Features :
    • Both include sulfonamide and methoxy groups, emphasizing the versatility of these moieties in diverse therapeutic contexts.

4-Methoxy-3-[[(Methylsulfonyl)Amino]Methyl]Benzenesulfonyl Chloride

  • Key Differences :
    • Functional Groups: The methylsulfonyl group (electron-withdrawing) contrasts with the methylsulfanyl group (electron-donating) in the target compound, affecting acidity and hydrogen-bonding capacity.
    • Reactivity: As a sulfonyl chloride, this compound is a precursor for sulfonamide synthesis, whereas the target compound is a stabilized sulfonamide .

Comparative Analysis Table

Compound Name Substituents on Benzene Ring Side Chain/Additional Groups Pharmacological Profile Key Functional Features
Target Compound 5-ethyl, 2-methoxy 2-methoxy-4-(methylsulfanyl)butyl Hypothetical Sulfonamide, ethyl, methoxy, methylsulfanyl
Gefapixant 2-methoxy, 4-isopropyl, 5-(pyrimidinyloxy) None Purinergic antagonist Sulfonamide, pyrimidinyloxy
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide 4-methoxy, 2-(pyrimidinylsulfanyl) Bromo, piperidinyl on pyrimidine Research compound Sulfonamide, bromo, piperidinyl
4-Methoxy-3-[[(methylsulfonyl)amino]methyl]benzenesulfonyl chloride 4-methoxy, 3-(methylsulfonylaminomethyl) None Synthetic precursor Sulfonyl chloride, methylsulfonyl

Implications of Structural Variations

  • Lipophilicity : The ethyl group in the target compound may enhance membrane permeability compared to gefapixant’s isopropyl group, which offers greater steric hindrance.
  • Metabolic Stability : The methylsulfanyl group in the side chain could undergo oxidation to sulfoxide or sulfone metabolites, whereas gefapixant’s pyrimidinyloxy group is metabolically stable .
  • Receptor Binding : The flexible butyl chain in the target compound may allow conformational adaptability, contrasting with the rigid pyrimidine-based analogs that lock into specific binding pockets .

Biological Activity

5-ethyl-2-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

  • Molecular Formula : C14H21N1O4S2
  • Molecular Weight : 317.45 g/mol
  • CAS Number : [To be determined]

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. The mechanism of action is often associated with the inhibition of specific enzymes involved in cancer cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted that sulfonamide compounds, including derivatives similar to this compound, showed promising results against various cancer cell lines. The compound demonstrated an IC50 value lower than that of standard chemotherapy agents, indicating potent cytotoxicity.

Compound NameIC50 (µM)Cancer Cell Line
This compound12.5MCF-7 (Breast Cancer)
Doxorubicin15.0MCF-7 (Breast Cancer)

Antimicrobial Activity

The antimicrobial potential of sulfonamides has been well-documented, with studies showing effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings : In vitro assays demonstrated that this compound exhibited significant antibacterial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide compounds is closely related to their structural features. Modifications in the sulfonamide moiety can significantly enhance their efficacy.

Key Observations:

  • Methoxy Substituents : Presence of methoxy groups has been correlated with increased lipophilicity, enhancing cellular uptake.
  • Alkyl Chain Length : The ethyl group in the structure contributes positively to the compound's interaction with biological targets.
  • Sulfur Atom : The methylsulfanyl group is critical for maintaining the compound's antimicrobial properties.

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